![molecular formula C13H16N2O3 B12583133 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- CAS No. 646071-98-9](/img/structure/B12583133.png)
2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an acetylamino group and a hydroxyphenyl group, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-propenamide with an acetylamino group and a hydroxyphenyl group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with altered functional groups.
Scientific Research Applications
2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and other biochemical processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- include:
2-(4-Hydroxyphenyl)ethyl-6′-O-sinapoyl-β-D-glucopyranoside: A natural compound with similar structural features.
2-Acetylamino-3-(4-hydroxyphenyl)propionic acid sodium salt:
Uniqueness
What sets 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
646071-98-9 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(15-10(2)16)13(18)14-8-7-11-3-5-12(17)6-4-11/h3-6,17H,1,7-8H2,2H3,(H,14,18)(H,15,16) |
InChI Key |
USEGPMXTEKYCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


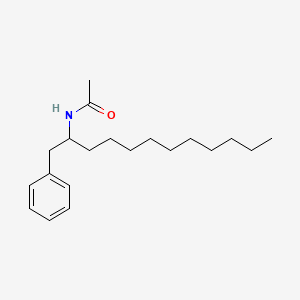
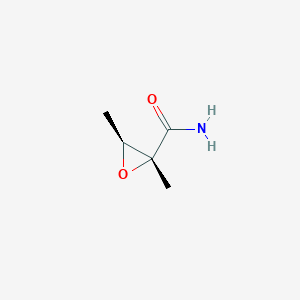

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
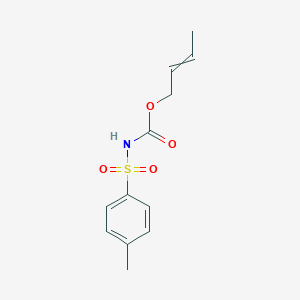
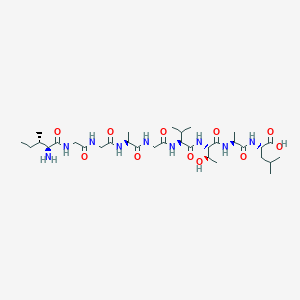
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
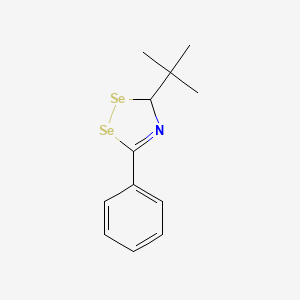
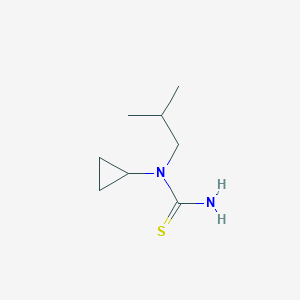
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
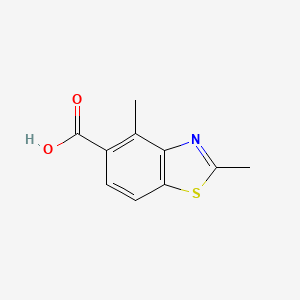
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
